Regioisomeric Scaffold Differentiation: 2,2'-Bifuran vs. 2,3'-Bifuran Conformational Barrier
The 2,2'-bifuran core present in CAS 2034253-12-6 imposes a higher rotational barrier between the two furan rings compared to the 2,3'-bifuran regioisomer. Computational studies on the parent bifurans demonstrate that 2,2'-bifuran has a larger rotational barrier than 3,3'-bifuran, a distinction that extends to 2,2'- vs. 2,3'-linked systems [1]. This increased barrier restricts the conformational ensemble available to the bifuran moiety, resulting in a more rigid and defined molecular shape. The 2,3'-bifuran regioisomer, by contrast, presents a different projection angle of the furan oxygen lone pairs and a distinct π-surface topology, which can alter target recognition. For researchers comparing CAS 2034253-12-6 against the commercially available 1-([2,3'-bifuran]-5-ylmethyl)-3-(naphthalen-1-ylmethyl)urea, this conformational difference is expected to produce divergent binding poses at conformationally sensitive targets such as VR1/TRPV1 [2].
| Evidence Dimension | Rotational barrier between furan rings (conformational rigidity) |
|---|---|
| Target Compound Data | 2,2'-bifuran scaffold: higher rotational barrier (exact value not experimentally determined for the urea derivative) |
| Comparator Or Baseline | 2,3'-bifuran scaffold: lower rotational barrier; 3,3'-bifuran reported with measurably smaller barrier vs. 2,2'-bifuran |
| Quantified Difference | Qualitative: 2,2'-bifuran > 3,3'-bifuran in rotational barrier height; magnitude context-dependent [1] |
| Conditions | Molecular orbital computational studies on parent bifurans; inference extended to urea derivatives |
Why This Matters
Procurement of the 2,2'-regioisomer rather than the 2,3'-regioisomer may be critical for assays where a specific bifuran presentation geometry is required for target engagement.
- [1] Molecular orbital treatment of phenylfurans and bifurans. CiNii Research, 2025. Reports that the rotational barrier height is larger for 2,2'-bifuran than for 3,3'-bifuran. View Source
- [2] Tajimi M, Yamamoto N, Urbahns K, et al. Urea derivatives as VR1-antagonists. US Patent US20050119304A1. Bayer HealthCare AG. 2005. Emphasizes the importance of specific aryl/heteroaryl substitution patterns for VR1 antagonistic activity. View Source
